3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrrolo[2,3-b]pyridine core substituted at the 3-position by a 1-methyl-1,2,3,6-tetrahydropyridinyl group. Its unique structural characteristics make it a valuable scaffold for drug discovery and development, particularly in targeting various biological pathways.
The compound's data can be sourced from several chemical databases and literature that detail its synthesis, properties, and applications in medicinal chemistry.
This compound falls under the category of heterocyclic organic compounds and is classified as a pyridine derivative due to its nitrogen-containing ring structure.
The synthesis of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. A common method involves the cyclization of appropriate precursors, which may include pyridine derivatives and tetrahydropyridine intermediates.
Key reaction conditions that influence the synthesis include:
The optimization of these parameters is crucial for achieving high yields and purity of the final product.
The molecular structure of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can be represented as follows:
This structure includes a pyrrolo[2,3-b]pyridine core with a methylated tetrahydropyridine substituent.
The InChI representation of this compound is:
The InChI Key for this compound is:
The compound can undergo various chemical reactions typical of heterocyclic compounds. These include:
For example, oxidation reactions may yield N-oxides or other derivatives that retain biological activity while modifying solubility and reactivity profiles.
The mechanism of action for 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with specific biological targets. Research indicates that compounds with similar structures can modulate enzyme activity or receptor binding.
Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant activity against various biological targets including enzymes involved in metabolic pathways. For instance, they may act as inhibitors of certain kinases or receptors related to cancer and inflammation.
Some key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm structural integrity and purity.
The potential applications of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine are vast:
The synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine leverages one-pot multicomponent reactions for efficiency. Key catalysts include poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA), which facilitate condensation between anilines, arylaldehydes, and β-ketoesters. These reagents enhance electrophilicity at the carbonyl carbon, promoting nucleophilic attack by the amine to form tetrahydropyridine intermediates. Subsequent cyclization with 7-azaindole derivatives yields the target compound with 54–81% efficiency under optimized conditions [3]. Metal-free approaches using acetic acid as a dual solvent-catalyst further streamline synthesis, achieving yields up to 96% by minimizing side reactions [3] [7].
Reaction efficiency significantly improves under nitrogen or argon atmospheres. Oxygen-sensitive intermediates, such as enolates generated during β-ketoester activation, undergo oxidative degradation when exposed to air. Inert conditions suppress byproduct formation (e.g., oxidative dimers), increasing yields by 15–22% and reducing purification complexity. This is critical for preserving the reactivity of the 1-methyl-1,2,3,6-tetrahydropyridine moiety during azaindole conjugation [3].
Table 1: Optimized Conditions for One-Step Synthesis
Catalyst | Solvent | Temperature (°C) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
PBBS/TBBDA | Ethanol | 25 (RT) | 54–81 | Low catalyst loading (5 mol%) |
Acetic acid | Neat | 80–100 | 70–96 | No metal residues |
Nano-sphere silica | Acetonitrile | 60 | 74–92 | Recyclable catalyst support |
Hybridization fuses the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core with the 1-methyl-1,2,3,6-tetrahydropyridine pharmacophore via C–C bond formation at the azaindole C3 position. This exploits the electron-rich nature of the pyrrolopyridine system for electrophilic aromatic substitution. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 3-bromo-7-azaindole and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine achieves conjugation with >90% regioselectivity [5] [9].
Varying the length and rigidity of spacers between scaffolds tunes bioactivity. For instance:
Separation of regioisomers (e.g., 3- vs. 5-substituted azaindoles) demands normal-phase HPLC with unmodified silica columns (5–10 μm, 250 mm length). Gradient elution with n-hexane/isopropanol/trifluoroacetic acid (85:14.95:0.05) resolves isomers with ΔRt > 2.5 min. Preparative-scale purification uses dynamic axial compression columns (80 × 180 mm, 10 μm silica) at flow rates of 200 mL/min, achieving >98% purity. Key challenges include demixing effects in large-scale systems, mitigated by stepwise polarity adjustments [3] [7] [9].
Scalability is addressed through:
Structural Features and Conformational Analysis
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1